2-(2,4-Dichloro-5-fluorophenyl)morpholine

Medicinal Chemistry Chemical Probe Development Structure-Activity Relationship

2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS 1179023-60-9) is a halogenated aryl morpholine derivative with no published biological activity data. It serves as a novel chemical probe for de novo SAR exploration. - Secondary amine handle enables rapid N-alkylation/acylation library synthesis. - Differential aryl chloride reactivity (ortho vs. para) supports site-selective cross-coupling methodology development. - High purity (≥98% HPLC) ensures suitability as an analytical reference standard for HPLC/LC-MS methods.

Molecular Formula C10H10Cl2FNO
Molecular Weight 250.09 g/mol
CAS No. 1179023-60-9
Cat. No. B1523971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichloro-5-fluorophenyl)morpholine
CAS1179023-60-9
Molecular FormulaC10H10Cl2FNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC(=C(C=C2Cl)Cl)F
InChIInChI=1S/C10H10Cl2FNO/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2
InChIKeyFLADAOLOZKSSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichloro-5-fluorophenyl)morpholine Procurement: Evidence Gap Analysis


2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS 1179023-60-9) is a halogenated aryl morpholine derivative with the molecular formula C10H10Cl2FNO and a molecular weight of 250.1 g/mol, featuring a morpholine ring attached at the 2-position to a phenyl ring bearing chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 . This compound belongs to the class of 2-aryl-substituted morpholines, which are recognized as privileged scaffolds in medicinal chemistry due to the morpholine moiety's ability to modulate pharmacokinetic properties, including aqueous solubility and metabolic stability, as well as to engage in key interactions with biological targets [1]. Within this structural class, the specific 2,4-dichloro-5-fluorophenyl substitution pattern introduces a unique combination of electronic (electron-withdrawing halogen effects) and steric properties that are hypothesized to influence target binding affinity and selectivity in ways that distinguish it from other halogen regioisomers .

Chemical probe scaffold Underexplored 2-aryl morpholine with unique 2,4-dichloro-5-fluoro substitution
Synthetic building block Secondary amine and multiple aryl halide handles enable diverse derivatization
No prior biological data Absence of reported IC50, Ki, or EC50 values supports use as a novel chemical probe

2-(2,4-Dichloro-5-fluorophenyl)morpholine: In-Class Analogs Not Interchangeable


Despite the theoretical interest in 2-aryl morpholines as a class, the procurement of 2-(2,4-dichloro-5-fluorophenyl)morpholine (CAS 1179023-60-9) for research purposes cannot be satisfied by generic substitution with other halogenated morpholine analogs. A comprehensive search of peer-reviewed literature, public patent filings, and authoritative biochemical databases (including PubChem, ChEMBL, and BindingDB) reveals a complete absence of published quantitative biological activity data for this specific compound [1]. No IC50, Ki, or EC50 values are reported for any target or pathway, and no comparative structure-activity relationship (SAR) studies have been identified that include this exact compound alongside its closest analogs [2]. Consequently, any claim of functional superiority or specific target engagement relative to alternatives like 2-(2,4-dichlorophenyl)morpholine or 2-(4-fluorophenyl)morpholine is currently unsupported by empirical evidence in the public domain. The scientific user is therefore faced with a fundamental evidence gap: the unique electronic and steric signature of the 2,4-dichloro-5-fluorophenyl substitution pattern logically implies a distinct biological profile, but this profile has not been de-risked through published experimentation. Procurement decisions must therefore be guided by chemical stoichiometry and the compound's role as a novel chemical probe rather than by demonstrated biological differentiation .

No empirical SAR comparison
Other halogenated morpholines have reported activity data; direct substitution may not reflect target engagement of this specific scaffold.
Unique halogen substitution pattern
2,4-Dichloro-5-fluoro arrangement creates distinct electronic and steric profile vs. mono‑ or di‑halogen analogs.
Predicted property differences
Computed pKa shift may alter ionization and permeability; experimental validation is lacking.

2-(2,4-Dichloro-5-fluorophenyl)morpholine: Quantitative Evidence & Data Gaps


Absence of Comparative Biological Activity

A systematic review of public databases, including ChEMBL, BindingDB, and PubChem BioAssay, confirms that no quantitative biological activity data (e.g., IC50, Ki, EC50) are available for 2-(2,4-dichloro-5-fluorophenyl)morpholine (CID 50989420). This absence extends to any direct head-to-head comparisons with structurally related analogs such as 2-(2,4-dichlorophenyl)morpholine or 2-(4-fluorophenyl)morpholine [1]. Consequently, no empirical basis exists for claiming that this compound possesses superior potency, selectivity, or efficacy relative to other halogenated morpholine derivatives. Any inferred differentiation based on chemical structure is theoretical and has not been validated in a biological assay context.

Comparative Bioactivity
Data to verify
No quantitative data reported
Novel chemical space exploration context
No public IC50, Ki, or EC50 values; no head-to-head comparisons
Medicinal Chemistry Chemical Probe Development Structure-Activity Relationship

Reduced Basicity vs. Parent Morpholine

The predicted pKa value for the morpholine nitrogen in 2-(2,4-dichloro-5-fluorophenyl)morpholine is 7.91 ± 0.40, based on ACD/Labs Percepta platform calculations . This value is substantially lower than the pKa of unsubstituted morpholine (8.36 ± 0.10), indicating that the electron-withdrawing effect of the 2,4-dichloro-5-fluorophenyl substituent reduces the basicity of the morpholine nitrogen by approximately 0.45 log units [1]. While this is a class-level inference that applies to many 2-aryl morpholines, the specific substitution pattern on the phenyl ring uniquely influences the magnitude of this effect through inductive and resonance mechanisms. At physiological pH (7.4), this translates to a higher fraction of the compound existing in the neutral, un-ionized form relative to unsubstituted morpholine, which is a critical determinant of passive membrane permeability and central nervous system (CNS) penetration potential.

Predicted Basicity (pKa)
Class-level inference
7.91 ± 0.40
Reduced ionization at physiological pH vs. parent morpholine (ΔpKa ≈ −0.45)
ACD/Labs prediction; experimental confirmation needed
Physicochemical Property Prediction Drug-likeness Lead Optimization

Secondary Amine Reactivity Profile

The morpholine ring of 2-(2,4-dichloro-5-fluorophenyl)morpholine contains a secondary amine group that exhibits the typical reactivity profile of this functional class [1]. It can undergo alkylation reactions (e.g., with alkyl halides to form N-alkylated tertiary amines), acylation (e.g., with acid chlorides or anhydrides to form amides), and salt formation with inorganic or organic acids to generate more water-soluble morpholinium salts . This reactivity profile is a key point of differentiation for procurement, as it enables further synthetic elaboration of the core scaffold. The specific halogen substitution pattern on the phenyl ring (two chlorine atoms and one fluorine atom) offers additional orthogonal reactivity handles: the chlorine atoms can potentially participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the aromatic portion of the molecule [2].

Synthetic Handles
Class-level inference
Secondary amine + 2 aryl Cl + 1 aryl F
Enables amine derivatization and cross-coupling diversification
Qualitative difference vs. fewer halogen analogs
Synthetic Chemistry Building Block Derivatization Chemical Biology

2-(2,4-Dichloro-5-fluorophenyl)morpholine: Research Application Scenarios


Chemical Probe Series Development

Given the absence of published biological data, the most scientifically sound application for 2-(2,4-dichloro-5-fluorophenyl)morpholine is as a starting point for the de novo exploration of its biological activity. The secondary amine functionality of the morpholine ring provides a direct handle for generating a small library of analogs through N-alkylation and N-acylation reactions [1]. This would allow a research team to rapidly establish the first structure-activity relationships for this specific scaffold, a process that is impossible if one substitutes a different, more well-characterized analog. The unique 2,4-dichloro-5-fluorophenyl substitution pattern ensures that any SAR data generated will be novel and distinct from existing literature on other halogenated morpholines.

Late-Stage Functionalization Test Substrate

The presence of both a secondary amine and multiple aryl halogens (two chlorines and one fluorine) makes this compound an excellent model substrate for developing or optimizing new synthetic methodologies. The two aryl chlorides are potential handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), and their differential reactivity due to steric and electronic effects (ortho- vs. para-substitution) could be exploited to demonstrate site-selective transformations [1]. The compound's utility in this context is derived directly from its specific halogen substitution pattern, which is not found in simpler analogs like 2-phenylmorpholine.

Reference Standard for Impurity Profiling

As noted by commercial vendors, 2-(2,4-dichloro-5-fluorophenyl)morpholine can serve as a reference standard for the identification and quantification of related impurities in pharmaceutical manufacturing or for calibration in analytical methods such as HPLC and LC-MS [1]. This application is predicated on the compound's defined chemical identity (CAS 1179023-60-9) and high purity, which are critical for generating reliable analytical data. Procurement for this purpose is non-interchangeable, as the use of an incorrect or insufficiently characterized reference standard would compromise the accuracy of the entire analytical method.

In Silico Model Calibration for Halogenated Aryl Morpholines

The predicted physicochemical properties of this compound, such as its pKa (7.91 ± 0.40) and lipophilicity (LogP), can serve as empirical benchmarks for validating and refining computational models (e.g., ACD/Labs, ChemAxon) used in drug discovery [1]. The specific 2,4-dichloro-5-fluorophenyl substitution pattern provides a valuable data point for calibrating the accuracy of in silico property predictions for this chemical space. Experimental determination of these properties would contribute to improving the predictive power of models used for virtual screening and lead optimization, a benefit that is specific to the exact molecular structure of this compound.

Application
Selection Property
Validation Focus
Chemical Probe Series Development
Underexplored scaffold with no prior SAR
De novo generation of biological activity data
Late-Stage Functionalization Test Substrate
Orthogonal reactive handles (amine, aryl chlorides, fluoride)
Site-selective cross-coupling methodology development
Reference Standard for Impurity Profiling
Defined chemical identity (CAS) and purity
HPLC/LC-MS method calibration and qualification
In Silico Model Calibration
Predicted pKa and lipophilicity benchmarks
Computational model accuracy validation for halogenated morpholines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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